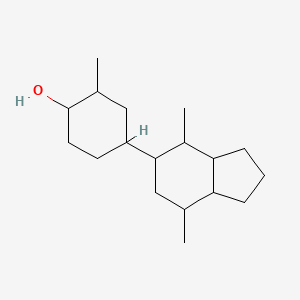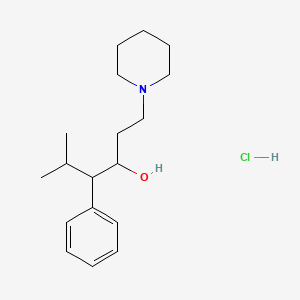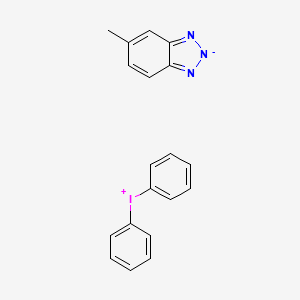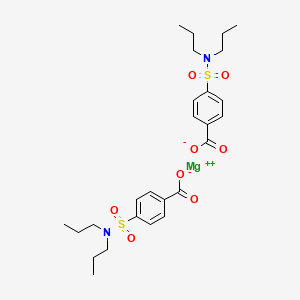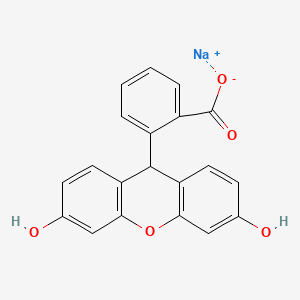
Dialuminium tris(2-methylnaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminium tris(2-methylnaphthalenesulphonate) is a chemical compound with the molecular formula C33H27Al2O9S3 It is an aluminum salt of 2-methylnaphthalenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminium tris(2-methylnaphthalenesulphonate) typically involves the reaction of 2-methylnaphthalenesulfonic acid with an aluminum salt under controlled conditions. The reaction is carried out in a solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]
Industrial Production Methods
In industrial settings, the production of dialuminium tris(2-methylnaphthalenesulphonate) involves large-scale reactions using high-purity starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
Dialuminium tris(2-methylnaphthalenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
Dialuminium tris(2-methylnaphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dialuminium tris(2-methylnaphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Dialuminium tris(2-methylnaphthalenesulphonate) can be compared with other similar compounds, such as:
Dialuminium tris(1-naphthalenesulphonate): Similar in structure but with different positional isomers, leading to variations in chemical properties and applications.
Dialuminium tris(2-naphthalenesulphonate): Another positional isomer with distinct chemical behavior and uses.
Dialuminium tris(4-methylnaphthalenesulphonate):
Properties
CAS No. |
93892-71-8 |
|---|---|
Molecular Formula |
C33H27Al2O9S3- |
Molecular Weight |
717.7 g/mol |
InChI |
InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |
InChI Key |
PTJGIUNTHXVBJK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


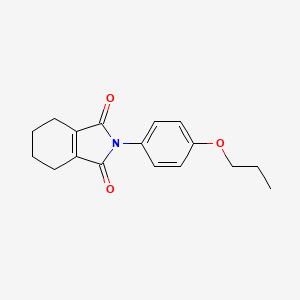




![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
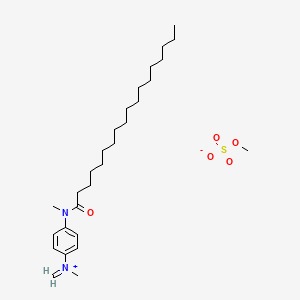
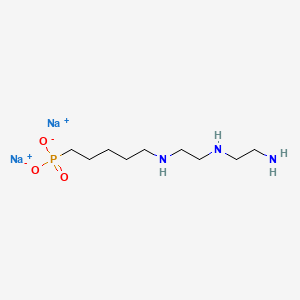
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
